Ibdpa - 139416-20-9

Ibdpa

Catalog Number: EVT-1211804
CAS Number: 139416-20-9
Molecular Formula: C14H28N2O2
Molecular Weight: 256.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-(3-Amino-4-methoxyphenyl)acetamide can be sourced from chemical databases such as PubChem, which provides comprehensive data on its properties and synthesis methods. The compound is classified as an aromatic amine due to the presence of a methoxy group and an amino group on the aromatic ring, making it relevant in medicinal chemistry.

Synthesis Analysis

The synthesis of N-(3-Amino-4-methoxyphenyl)acetamide typically involves acylation reactions. The most common method is the acylation of 3-amino-4-methoxyaniline using acetic anhydride or acetyl chloride as the acylating agent. This reaction is usually facilitated by a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction.

Reaction Scheme

3 Amino 4 methoxyaniline+Acetic anhydrideN 3 Amino 4 methoxyphenyl acetamide+Acetic acid\text{3 Amino 4 methoxyaniline}+\text{Acetic anhydride}\rightarrow \text{N 3 Amino 4 methoxyphenyl acetamide}+\text{Acetic acid}

Industrial Production

In industrial settings, continuous flow reactors are often employed for the production of N-(3-Amino-4-methoxyphenyl)acetamide. This method allows for enhanced control over reaction conditions such as temperature and pressure, leading to improved yields and product purity.

Molecular Structure Analysis

N-(3-Amino-4-methoxyphenyl)acetamide has a molecular formula of C_{9}H_{12}N_{2}O_{2}. The structure features:

  • Aromatic Ring: The compound contains a benzene ring substituted with an amino group and a methoxy group.
  • Functional Groups: It has both an amine (-NH_{2}) and an acetamide (-C(=O)NH_{2}) functional group.

Structural Data

  • InChI: InChI=1S/C9H12N2O2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,10H2,1-2H3,(H,11,12)
  • InChI Key: SJWQCBCAGCEWCV-UHFFFAOYSA-N

This structural information indicates the connectivity of atoms within the molecule, crucial for understanding its reactivity and interactions in chemical reactions.

Chemical Reactions Analysis

N-(3-Amino-4-methoxyphenyl)acetamide participates in various chemical reactions typical of amides and aromatic compounds:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release 3-amino-4-methoxyaniline and acetic acid.
  2. Substitution Reactions: The amino group can undergo electrophilic substitution reactions on the aromatic ring.
  3. Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols depending on the reducing agent used.

These reactions highlight its versatility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for N-(3-Amino-4-methoxyphenyl)acetamide primarily revolves around its role as a substrate in various biochemical pathways. Its amino group can participate in hydrogen bonding and nucleophilic attacks, making it a valuable intermediate in drug synthesis.

Interaction with Biological Targets

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-Amino-4-methoxyphenyl)acetamide are crucial for its application in various fields:

  • Molecular Weight: Approximately 180.20 g/mol
  • Melting Point: Typically ranges between 100°C to 110°C.
  • Solubility: Soluble in polar solvents like water and ethanol.

These properties suggest that N-(3-Amino-4-methoxyphenyl)acetamide can be effectively utilized in aqueous solutions for various applications.

Applications

N-(3-Amino-4-methoxyphenyl)acetamide has several scientific applications:

  1. Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting pain relief and anti-inflammatory effects.
  2. Chemical Research: The compound is utilized in studies exploring new synthetic methodologies due to its reactive functional groups.
  3. Material Science: Its derivatives may find uses in developing new materials with specific chemical properties.
Introduction

Definition and Clinical Classification of IBD-associated Peripheral Arthritis (IBDPA)

IBD-associated Peripheral Arthritis (IBDPA) is a seronegative spondyloarthropathy characterized by sterile joint inflammation directly linked to inflammatory bowel disease (IBD). It is classified as an extraintestinal manifestation (EIM) of IBD, distinct from rheumatoid arthritis due to the absence of rheumatoid factor and erosive joint damage. IBDPA manifests in two clinically defined subtypes:

  • Type 1 (Pauciarticular): Acute, asymmetric arthritis affecting ≤5 large joints (knees, ankles, hips), strongly associated with active IBD flares. Episodes typically resolve within 6–10 weeks but recur with intestinal inflammation [1] [4].
  • Type 2 (Polyarticular): Chronic, symmetric arthritis involving ≥5 small joints (MCPs, PIPs), often independent of IBD activity. Symptoms persist for months to years, mimicking rheumatoid arthritis but without autoantibodies [4] [7].

Table 1: Clinical Classification of IBDPA

FeatureType 1 IBDPAType 2 IBDPA
Joints AffectedLarge (lower limbs)Small (hands/feet)
Joint Count≤5 (oligoarticular)≥5 (polyarticular)
IBD CorrelationParallels activityIndependent
DurationTransient (6–10 weeks)Chronic (>12 weeks)
HLA AssociationHLA-DRB1*103Not well-defined

Historical Evolution of IBDPA as a Distinct Entity

IBDPA was first recognized in 1929 by Bargen, who documented arthritis complicating ulcerative colitis. Hench’s 1935 observations established key clinical features: peripheral joint inflammation synchronizing with IBD flares and remission [4]. The 20th-century delineation of spondyloarthropathies (SpA) by Wright and Moll (1970s) positioned IBDPA within this spectrum, emphasizing shared features like axial involvement and HLA-B27 association [4] [7]. Critical advancements include:

  • Orchard Criteria (1998): Formalized Type 1/2 classification based on joint distribution and IBD activity correlation [1].
  • ASAS Criteria (2009): Differentiated IBDPA from other SpA subtypes using inflammatory back pain metrics and imaging [7].Molecular evidence (e.g., HLA-DRB1*103 linkage in Type 1) solidified IBDPA as a unique immunogenetic entity distinct from psoriatic or reactive arthritis [4] [7].

Table 2: Evolution of Diagnostic Criteria for IBDPA

EraKey AdvancementImpact
1929–1935Initial clinical descriptions (Bargen, Hench)Linked arthritis to IBD activity
1970sSpA conceptual framework (Wright, Moll)Classified IBDPA within SpA spectrum
1998Orchard classificationDefined Type 1/2 subtypes
2009ASAS peripheral SpA criteriaStandardized diagnostic metrics
2020sHLA-DRB1*103 identificationConfirmed genetic distinctiveness

Epidemiological and Clinical Significance in Inflammatory Bowel Disease (IBD)

IBDPA affects 17–39% of IBD patients globally, making it the most prevalent EIM. Incidence varies by region:

  • High-Prevalence Zones: North America (30.2/100,000), Europe (46.1/100,000), and Oceania (39.8/100,000) [2] [5].
  • Emerging Zones: Asia (1.5–5.0/100,000) and Latin America (3.67/100,000) show rising rates due to urbanization [5] [8].Pediatric IBD populations exhibit distinct profiles, with IBDPA incidence of 11.4–13.2/100,000 in North America [2].

Table 3: Global Epidemiology of IBDPA

RegionIBDPA Prevalence (%)Incidence (per 100,000)Key Risk Factors
North America30–3930.2Urbanization, Caucasian ethnicity
Europe31.5–3946.1HLA-DRB1*103, smoking
Asia6.2–15.51.5–5.0Western diet adoption
Latin America14.43.67Industrialization

Risk Factors:

  • Genetic: HLA-DRB1*103 allele (35% Type 1; OR 12.6) [4] [7].
  • Environmental: Smoking increases IBDPA risk by 10% [7] [8].
  • Disease-Specific: Colonic IBD involvement (CD colitis: OR 3.1 vs. ileal CD) [1] [4].

Clinical Significance:

  • Quality of Life: Patients with IBDPA report 40% lower quality-of-life scores than IBD-only peers due to pain and mobility loss [7].
  • Diagnostic Challenge: Delays of 4–6 years occur from joint symptom onset to diagnosis, often due to misattribution to mechanical pain [7].
  • Management Implications: Successful IBD control (e.g., colectomy in UC) resolves Type 1 arthritis in >80% of cases [4].

Properties

CAS Number

139416-20-9

Product Name

Ibdpa

IUPAC Name

N-[1-(2,2-dimethylpropanoylamino)-2-methylpropyl]-2,2-dimethylpropanamide

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

InChI

InChI=1S/C14H28N2O2/c1-9(2)10(15-11(17)13(3,4)5)16-12(18)14(6,7)8/h9-10H,1-8H3,(H,15,17)(H,16,18)

InChI Key

WVJLEJNAJZPAHH-UHFFFAOYSA-N

SMILES

CC(C)C(NC(=O)C(C)(C)C)NC(=O)C(C)(C)C

Synonyms

IBDPA
N-isobutylidenedipivalamide
tBuCO-Val psi(NH-CO)NH(t)Bu

Canonical SMILES

CC(C)C(NC(=O)C(C)(C)C)NC(=O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.